乙酰丙酮铝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aluminium acetylacetonate is a coordination complex derived from the reaction of aluminium ions with acetylacetone. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used in various industrial and scientific applications due to its stability and reactivity.

科学研究应用

Aluminium acetylacetonate has numerous applications in scientific research:

Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

作用机制

Target of Action

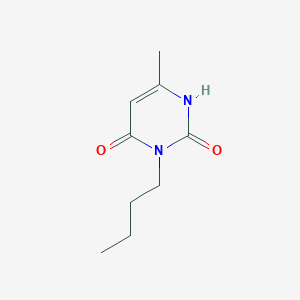

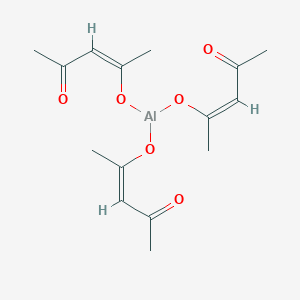

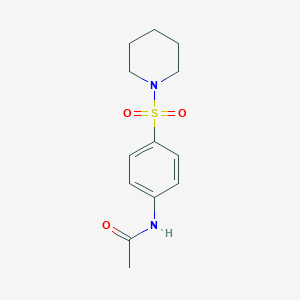

Aluminium acetylacetonate, also referred to as Al(acac)3, is a coordination complex with formula Al(C5H7O2)3 . This aluminium complex with three acetylacetone ligands is used in research on Al-containing materials . The molecule has D3 symmetry, being isomorphous with other octahedral tris(acetylacetonate)s .

Mode of Action

The dissociative ionization of the room temperature precursor molecule starts at a photon energy of 8.5 eV by the rupture of the bond to an acetylacetonate ligand leading to the formation of the Al(C5H7O2)2+ ion . In pyrolysis experiments, up to 49 species were detected and identified in the gas-phase, including reactive intermediates and isomeric/isobaric hydrocarbons, oxygenated species as well as aluminium containing molecules .

Biochemical Pathways

It has been studied in a microreactor by double imaging photoelectron photoion coincidence spectroscopy (i2pepico) between 325 and 1273 k . The major initial products formed at temperatures above 600 K are aluminium bis(diketo)acetylacetonate-H, Al(C5H7O2)C5H6O2, and acetylacetone (C5H8O2) .

Pharmacokinetics

It is known that the compound has a low solubility in water , which may impact its bioavailability.

Result of Action

The decomposition of Aluminium acetylacetonate leads to the formation of various species, including reactive intermediates and isomeric/isobaric hydrocarbons, oxygenated species as well as aluminium containing molecules . These species can have various effects at the molecular and cellular level.

Action Environment

The action of Aluminium acetylacetonate can be influenced by environmental factors such as temperature . For example, the decomposition of the compound and the resulting species formed can vary depending on the temperature

生化分析

Biochemical Properties

Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible . Typically both oxygen atoms bind to the metal to form a six-membered chelate ring . Metal enolates are widely used as building blocks in modern organic synthesis .

Cellular Effects

It has been found that while aluminum sulfate did not have an effect, aluminum acetylacetonate caused a dose-dependent and time-dependent decrease in the cell viability of the two cell lines tested .

Molecular Mechanism

It is known that metal acetylacetonates are used in a plethora of catalysed reactions . Several catalytic reactions have been highlighted to show where metal enolate complexes have played a significant role in recent years .

Temporal Effects in Laboratory Settings

The thermal decomposition of Aluminium acetylacetonate has been studied in a microreactor by double imaging photoelectron photoion coincidence spectroscopy (i2PEPIC) between 325 and 1273 K .

Metabolic Pathways

Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals .

Transport and Distribution

It is known that metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals .

准备方法

Synthetic Routes and Reaction Conditions: Aluminium acetylacetonate can be synthesized by reacting aluminium chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:

- Dissolve aluminium chloride in an organic solvent such as ethanol.

- Add acetylacetone to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the removal of a proton from acetylacetone, shifting the equilibrium towards the formation of the complex.

- The reaction mixture is then heated to promote the formation of aluminium acetylacetonate, which precipitates out of the solution .

Industrial Production Methods: In industrial settings, aluminium acetylacetonate is produced by a similar method but on a larger scale. The process involves:

- Adding isopropanol and acetone into a reactor and heating to 50-60°C.

- Slowly adding pure aluminium powder while controlling the temperature below 80°C.

- After the reaction is complete, acetylacetone is added, and the mixture is further heated to 100°C.

- The product is then cooled, centrifuged, filtered, and dried to obtain aluminium acetylacetonate .

化学反应分析

Types of Reactions: Aluminium acetylacetonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aluminium oxide.

Reduction: It can be reduced under specific conditions to yield aluminium metal.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen or an oxidizing agent.

Reduction: Requires a reducing agent such as hydrogen gas or a metal hydride.

Substitution: Involves the use of other ligands and a suitable solvent to facilitate the exchange.

Major Products:

Oxidation: Aluminium oxide.

Reduction: Aluminium metal.

Substitution: Various substituted aluminium complexes depending on the ligands used.

相似化合物的比较

- Chromium acetylacetonate

- Iron acetylacetonate

- Copper acetylacetonate

Comparison:

- Stability: Aluminium acetylacetonate is more stable than some other metal acetylacetonates due to the strong chelation effect of the acetylacetonate ligands.

- Reactivity: It exhibits different reactivity patterns compared to other metal acetylacetonates, making it suitable for specific applications.

- Applications: While other metal acetylacetonates are also used as catalysts and in material science, aluminium acetylacetonate is particularly valued for its role in the production of aluminium oxide films and superhydrophobic coatings .

属性

CAS 编号 |

13963-57-0 |

|---|---|

分子式 |

C15H21AlO6 |

分子量 |

324.30 g/mol |

IUPAC 名称 |

aluminum;pentane-2,4-dione |

InChI |

InChI=1S/3C5H7O2.Al/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

InChI 键 |

QWKOJPUROFIHOB-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C |

手性 SMILES |

C/C(=C/C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |

规范 SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Al+3] |

Key on ui other cas no. |

13963-57-0 |

Pictograms |

Acute Toxic; Irritant |

同义词 |

Al(ACAC)3 aluminum acetylacetonate aluminum(III) tris(acetylacetonate) aluminum(III)tris(acetylacetonate) tris(acetylacetonate) aluminum(III) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)